3,4-Difluoro-3',5'-dimethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-3’,5’-dimethylbenzophenone is an organic compound with the molecular formula C15H12F2O and a molecular weight of 246.26 g/mol . It is characterized by the presence of two fluorine atoms and two methyl groups attached to a benzophenone core. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,4-Difluoro-3’,5’-dimethylbenzophenone typically involves the reaction of 3,4-difluorobenzoyl chloride with 3,5-dimethylphenyl magnesium bromide under controlled conditions. The reaction is carried out in an anhydrous environment to prevent hydrolysis of the reactants . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3,4-Difluoro-3’,5’-dimethylbenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Difluoro-3’,5’-dimethylbenzophenone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-3’,5’-dimethylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form strong interactions with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
3,4-Difluoro-3’,5’-dimethylbenzophenone can be compared with other benzophenone derivatives, such as:
4,4’-Difluorobenzophenone: Lacks the methyl groups, which may affect its reactivity and interaction with molecular targets.
3,5-Difluorobenzophenone: Similar in structure but without the methyl groups, leading to different chemical properties and applications.
The presence of both fluorine and methyl groups in 3,4-Difluoro-3’,5’-dimethylbenzophenone makes it unique, providing a balance of electronic and steric effects that influence its reactivity and interactions.
Properties
IUPAC Name |
(3,4-difluorophenyl)-(3,5-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c1-9-5-10(2)7-12(6-9)15(18)11-3-4-13(16)14(17)8-11/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYGBMALQQPSOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374250 |
Source
|
Record name | 3,4-Difluoro-3',5'-dimethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845781-09-1 |
Source
|
Record name | 3,4-Difluoro-3',5'-dimethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.